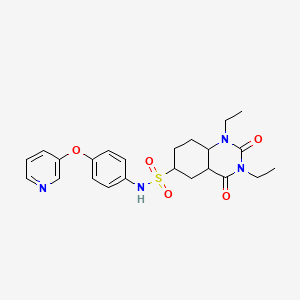
1,3-diethyl-2,4-dioxo-N-(4-pyridin-3-yloxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-diethyl-2,4-dioxo-N-(4-pyridin-3-yloxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C23H22N4O5S and its molecular weight is 466.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3-Diethyl-2,4-dioxo-N-(4-pyridin-3-yloxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-6-sulfonamide is a complex organic compound with potential biological activity. This article reviews its biological properties, including antimicrobial and antioxidant activities, and discusses relevant research findings and case studies.
Chemical Structure and Properties
The compound has the molecular formula C23H22N4O5S and a molecular weight of 466.51 g/mol. Its structure features a hexahydroquinazoline core with sulfonamide and pyridine functionalities that may contribute to its biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar sulfonamide derivatives. For instance:
- Synthesis and Testing : Compounds containing sulfonamide moieties exhibited significant antibacterial activity against various pathogens. In particular, derivatives were tested against Staphylococcus aureus and Candida albicans, demonstrating minimum inhibitory concentrations (MIC) ranging from 31.25 to 250 µg/mL .
- Case Study : A study on pyrazole-sulfonamides reported remarkable antimicrobial activity for compounds with similar structural features to our target compound. Notably, compounds with dual-action properties (antimicrobial and antioxidant) were identified .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1 | 62.5 | Candida albicans |
| 2 | 31.25 | Saccharomyces cerevisiae |
| 3 | 125 | Staphylococcus aureus |
Antioxidant Activity
The antioxidant capacity of the compound is also noteworthy:
- Mechanism of Action : The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and inhibit oxidative stress pathways. In vitro studies have shown that similar compounds can outperform standard antioxidants like butylated hydroxytoluene (BHT) .
Molecular Docking Studies
Molecular docking studies provide insights into the interaction mechanisms of the compound with biological targets:
- Binding Affinity : Docking simulations revealed favorable interactions with key enzymes involved in microbial resistance pathways. The results suggest that the compound could effectively inhibit target proteins due to its structural complementarity .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
科学研究应用
Structural Representation
| Property | Value |
|---|---|
| InChI Key | RGGFTFULKHTIBB-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C2CCC(CC2C(=O)N(C1=O)CC)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 |
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial properties. These compounds can coordinate with metal ions and demonstrate effectiveness against various bacterial strains.
Case Study : A study highlighted the antibacterial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound's ability to chelate metal ions enhances its antimicrobial activity, making it a potential candidate for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Its interaction with DNA and ability to induce apoptosis in cancer cells have been documented.
Case Study : A recent study evaluated the cytotoxicity of several sulfonamide derivatives on cancer cell lines (MCF-7 and PC3). The results demonstrated that these compounds could inhibit cell proliferation effectively, suggesting their potential as chemotherapeutic agents .
Coordination Chemistry
The ability of this compound to form stable complexes with transition metals has been explored in coordination chemistry. The resulting metal complexes can exhibit enhanced biological activity compared to their parent compounds.
Data Table: Binding Affinities
| Metal Ion | Binding Constant (K) | Stability |
|---|---|---|
| Ru(III) | High | Stable |
| Cu(II) | Moderate | Moderate |
Drug Development
Given its structural features and biological activities, this compound serves as a lead structure for the development of new pharmaceuticals targeting various diseases.
Research Insight : The modification of the sulfonamide group has been shown to improve solubility and bioavailability in drug formulations. This aspect is crucial for enhancing therapeutic efficacy .
Molecular Imaging
Recent advancements suggest that sulfonamide derivatives can be utilized in molecular imaging techniques due to their ability to bind selectively to certain biological targets.
属性
IUPAC Name |
1,3-diethyl-2,4-dioxo-N-(4-pyridin-3-yloxyphenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-3-26-21-12-11-19(14-20(21)22(28)27(4-2)23(26)29)33(30,31)25-16-7-9-17(10-8-16)32-18-6-5-13-24-15-18/h5-10,13,15,19-21,25H,3-4,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGFTFULKHTIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCC(CC2C(=O)N(C1=O)CC)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













